molecular formula C22H34N2O3 B2905050 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide CAS No. 954078-95-6

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide

Cat. No.: B2905050
CAS No.: 954078-95-6
M. Wt: 374.525
InChI Key: IOXXJCISOIMLIE-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a benzamide core, a motif present in various biologically active molecules and pharmaceutical agents . The compound integrates a 3,4-diethoxybenzamide group, which can influence its binding affinity and selectivity, linked to a piperidine scaffold that is a common feature in many compounds with central nervous system activity . The specific mechanism of action and primary molecular target of this compound are areas of active investigation. Researchers are exploring its potential applications, which may include serving as a key intermediate in organic synthesis or as a candidate for screening against a panel of biological targets, such as enzymes involved in the DNA damage response . This product is intended for research and development purposes in a controlled laboratory environment. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Handling should be performed by qualified professionals using appropriate personal protective equipment. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-3-26-20-10-9-18(15-21(20)27-4-2)22(25)23-16-17-11-13-24(14-12-17)19-7-5-6-8-19/h9-10,15,17,19H,3-8,11-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXJCISOIMLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1-cyclopentylpiperidine with a suitable benzyl halide, followed by amidation with 3,4-diethoxybenzoic acid. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and high-pressure reactors could be used to manage reactions that require elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Benzamide) Attached Group Molecular Weight (g/mol)
Target Compound C₂₂H₃₂N₂O₃ 3,4-Diethoxy Cyclopentylpiperidinylmethyl 372.51
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide C₂₇H₂₇N₇O₂ 4-Ethoxy Pyrazolo-pyrimidine-pyrazole 505.56
N-((1-Cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide C₂₀H₂₄F₂N₂O 3,4-Difluoro Cyclopentylpiperidinylmethyl 346.42
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide C₁₈H₂₂N₄O₃ 3,4-Diethoxy Imidazo-pyrazole ethyl 342.40

Substituent Effects on Bioactivity

Diethoxy vs. Difluoro Substituents
  • This may favor CNS penetration but reduce metabolic stability compared to smaller substituents .
  • 3,4-Difluoro Analog : Fluorine’s electron-withdrawing nature and small size may increase metabolic stability and alter binding affinity. Fluoro-substituted benzamides are common in kinase inhibitors (e.g., EGFR inhibitors) due to their ability to form halogen bonds .
Attached Group Variations
  • Cyclopentylpiperidinylmethyl : Present in both the target compound and its difluoro analog, this group is associated with improved CNS bioavailability due to lipophilicity and rigidity. Piperidine derivatives often target neurotransmitter receptors (e.g., sigma-1, dopamine D2) .
  • Imidazo-pyrazole Ethyl () : This heterocyclic group may confer selectivity for enzymes like phosphodiesterases or kinases, as seen in other imidazole-based therapeutics .

Q & A

Q. What are the optimal synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide, and what reaction conditions ensure high yield?

The synthesis typically involves multi-step processes, including nucleophilic substitution and amide bond formation. Key steps include:

  • Cyclopentylpiperidine intermediate : Prepared via alkylation of piperidine derivatives under controlled temperature (40–60°C) in polar aprotic solvents like DMF or acetonitrile .
  • Benzamide coupling : The 3,4-diethoxybenzoyl chloride reacts with the cyclopentylpiperidine intermediate in the presence of a base (e.g., triethylamine) to form the amide bond. Reaction times of 12–24 hours at room temperature are critical for >80% yield .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of cyclopentyl (δ 1.5–2.0 ppm), piperidine (δ 2.5–3.5 ppm), and diethoxybenzamide (δ 6.8–7.2 ppm for aromatic protons) groups .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (ethoxy C-O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at 403.2 m/z) .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with biological targets, such as enzymes or receptors?

The compound’s pharmacophore includes:

  • Diethoxybenzamide : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration .
  • Cyclopentylpiperidine : Acts as a conformational constraint, potentially binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) .
  • Electrophilic groups : The amide linkage and ethoxy substituents may facilitate hydrogen bonding with catalytic residues in enzymes (e.g., kinases or proteases) .

Q. What methodologies resolve contradictions in reported biological activities of structurally related benzamide derivatives?

  • Dose-response profiling : Compare EC50_{50} values across assays to identify activity trends (e.g., higher potency in kinase inhibition vs. lower efficacy in receptor binding) .
  • Structural analogs analysis : Use SAR tables to correlate substituent effects (Table 1).

Table 1 : Structural modifications and activity trends in benzamide derivatives

SubstituentTarget Affinity (IC50_{50}, nM)Solubility (LogP)
3,4-Diethoxy120 (Kinase A)2.8
3-Methoxy-4-ethoxy450 (Kinase A)3.1
4-Cyclopentylpiperidine85 (GPCR B)3.5

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Molecular dynamics simulations : Predict binding stability with targets (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • ADMET profiling : Use tools like SwissADME to optimize LogP (target 2–3) and reduce CYP450 inhibition risks .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final amide coupling step?

  • Activating agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time to 1–2 hours with 20–30% higher yield .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound-target binding by measuring protein melting shifts .
  • Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells to isolate mechanism .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others show cytotoxicity?

  • Concentration-dependent effects : Neuroprotection at low doses (1–10 µM) vs. apoptosis induction at high doses (>50 µM) due to off-target kinase inhibition .
  • Cell-type specificity : Neuronal cells show higher sensitivity than glial cells, as seen in β-catenin/GSK3β pathway modulation studies .

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